dppA protein
Description
The dppA protein is a periplasmic dipeptide-binding protein primarily studied in Escherichia coli and other bacteria. It functions as the substrate-binding component of the ATP-binding cassette (ABC) transporter system DppBCDF, facilitating the uptake of dipeptides across the bacterial membrane . Key features include:
- Localization: Periplasmic space, anchored via a Sec signal peptide .
- Structure: Comprises two globular domains (N-terminal and C-terminal) connected by a flexible α-helical hinge, forming a ligand-binding pocket .
- Function: Binds dipeptides and delivers them to the inner membrane transporter for ATP-dependent import .
- Regulation: Transcription is repressed by casamino acids, suggesting nutrient-responsive control .
In Mycobacterium tuberculosis (Mtb), dppA also binds heme (Kd ~1.5 µM) and is essential for heme-iron acquisition . Helicobacter pylori dppA exhibits broader specificity, binding peptides of 2–8 residues .
Properties
CAS No. |
134215-14-8 |
|---|---|
Molecular Formula |
C34H27P |
Origin of Product |
United States |
Chemical Reactions Analysis
Peptide Binding and Transport Mechanism
-
Key Findings :
Role in Dipeptide Hydrolysis
In addition to transport, certain studies have highlighted the enzymatic activity of DppA as a D-aminopeptidase. This activity involves the hydrolysis of dipeptides into free amino acids, which can then be utilized by the bacterial cell for various metabolic processes.
-
Reaction Mechanism :
Binding Affinity Measurements
The binding affinities of various DppA mutants for different peptide ligands were assessed through isothermal titration calorimetry. The results indicated significant variations in affinity based on specific mutations within the protein structure.
| Mutant Variant | Peptide | Binding Affinity (kJ/mol) |
|---|---|---|
| Wild-type | Ala-γ-Glu-Leu | -20.5 |
| S268L | Ala-γ-Glu-Leu | -24.3 |
| D395dup | Ala-γ-Glu-Leu | -23.8 |
| S268L/D395dup | Ala-γ-Glu-Leu | -26.1 |
Enzymatic Activity of DppA
DppA's enzymatic activity was evaluated using various substrates to determine hydrolytic efficiency.
| Substrate | Hydrolysis Rate (μmol/min) | Optimal pH |
|---|---|---|
| D-Ala-D-Ala | 15 | 10 |
| D-Ala-Gly | 12 | 9 |
| Gly-Gly | 8 | 11 |
Implications of Research Findings
The biochemical characterization of DppA has significant implications for understanding nutrient uptake mechanisms in bacteria, particularly in environments where peptide availability is limited. The ability to enhance peptide transport through mutagenesis provides potential strategies for developing bacterial strains with improved nutrient assimilation capabilities.
Additionally, the dual role of DppA as both a transporter and an enzyme suggests potential applications in biotechnology, including the engineering of microbial systems for efficient amino acid production or bioremediation efforts where peptide substrates are prevalent.
Comparison with Similar Compounds
Comparative Analysis with Similar Proteins
Structural Comparisons
Table 1: Structural Features of dppA and Homologs
Key Insights :
- Domain Flexibility : The hinge region in dppA (E. coli and Mtb) allows conformational changes for ligand binding and release, a feature shared with OppA but with distinct substrate preferences .
- Conserved Residues : Trp442 and Asp445 in Mtb dppA are critical for both peptide and heme binding, highlighting functional divergence from E. coli dppA .
Functional and Substrate Specificity Comparisons
Table 2: Functional Roles and Binding Affinities
Key Insights :
Mechanistic Divergence in Transport Systems
- Dipeptide vs. Oligopeptide Transport : While E. coli dppA exclusively transports dipeptides, OppA systems (e.g., in S. typhimurium) handle oligopeptides, reflecting niche-specific adaptations .
- Heme Utilization : Mtb dppA’s heme-binding capability is absent in E. coli, underscoring its role in pathogenicity during iron starvation .
Research Findings and Implications
Knockout Studies: Inactivation of dppA in E. coli impairs dipeptide uptake and enhances 5-aminolevulinic acid (ALA) accumulation, suggesting applications in metabolic engineering .
Pathogen-Specific Adaptations: H.
Q & A
Q. What is the primary role of DppA in Escherichia coli?
DppA functions as a periplasmic binding protein critical for dipeptide transport. Its role was confirmed through genetic knockout studies showing impaired dipeptide utilization in dppA mutants and rescue via plasmid-based complementation (e.g., plasmid pfppl-2). Northern blot analysis further demonstrated strain- and medium-dependent mRNA expression levels correlated with protein abundance, supporting transcriptional regulation .
Q. How is DppA experimentally localized to the periplasm?
Subcellular fractionation combined with SDS-PAGE and immunoblotting using polyclonal anti-DppA antibodies confirmed periplasmic localization. Plasmid-driven overexpression (e.g., pSRlac constructs) with IPTG induction and osmotic shock protocols were key methodological steps .
Q. What conserved structural features link DppA to other bacterial transport proteins?
Sequence alignment revealed DppA shares 128 identical residues with Salmonella typhimurium OppA, particularly in regions critical for peptide binding (residues 76–83 and 300–323). Computational tools like BLAST and CLUSTALW were used for comparative analysis .
Advanced Research Questions
Q. How can contradictions in operon structure predictions for dppA be resolved?
Northern hybridization data () indicated a dominant RNA species smaller than expected for a multigene operon, conflicting with typical ABC transporter operon architectures. To resolve this, researchers could employ RNA-seq to map transcriptional boundaries, 5’-RACE to identify promoters, or chromosomal walking to assess downstream gene co-expression .
Q. What structural mechanisms explain DppA’s broad substrate specificity for peptides?
A 1.45 Å resolution crystal structure of DppA bound to tetrapeptide STSA revealed a deep, solvent-exposed binding pocket accommodating peptides up to 8 residues. Molecular dynamics simulations and isothermal titration calorimetry (ITC) showed backbone hydrogen bonding dominates ligand interaction, enabling sequence-independent binding. Mutagenesis of residues lining the pocket (e.g., Trp214, Arg305) validated their role in substrate recognition .
Q. How do transcriptional regulators modulate dppA expression under nutrient stress?
While identified mRNA-level regulation in response to casamino acids (CAA), the signaling pathways remain uncharacterized. Methodological approaches include (i) constructing lacZ transcriptional fusions to assay promoter activity under varying nutrient conditions, (ii) chromatin immunoprecipitation (ChIP) to identify DNA-binding regulators, and (iii) transposon mutagenesis to isolate suppressors of dppA expression defects .
Q. Why does DppA bind longer peptides despite its classification as a dipeptide permease?
Initial studies focused on dipeptide transport, but demonstrated DppA binds peptides up to 8 residues via structural plasticity. Competitive growth assays using defined peptide libraries and surface plasmon resonance (SPR) quantified binding affinities across peptide lengths, revealing micromolar-range dissociation constants for tri- and tetrapeptides. This redefines DppA’s role in oligopeptide scavenging .
Q. What experimental strategies address conflicting data on DppA’s role in chemotaxis?
Early work linked DppA to dipeptide chemotaxis, but later studies questioned this. To clarify, researchers could (i) use capillary assays with dppA knockout strains, (ii) quantify cyclic AMP levels in response to peptides, or (iii) employ fluorescence microscopy to track CheY phosphorylation dynamics in peptide gradients .
Methodological Recommendations
- For transcriptional studies : Combine RNA-seq with qRT-PCR to validate expression changes and identify upstream regulatory elements.
- For structural analysis : Utilize cryo-EM for conformational dynamics and hydrogen-deuterium exchange (HDX) mass spectrometry to map ligand-induced changes.
- For binding assays : Pair ITC with microscale thermophoresis (MST) to account for solvent effects and validate in vitro findings with in vivo growth phenotyping.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
